3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl fluoride
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Overview
Description
3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C9H10F2O2S It is a derivative of benzene, featuring a sulfonyl fluoride group attached to a fluorinated and methylated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl fluoride typically involves the fluorination of 2,4,6-trimethylbenzenesulfonyl chloride. This can be achieved through the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl fluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl fluoride involves its interaction with nucleophilic sites in biological molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to enzyme inhibition. This interaction can affect various molecular targets and pathways, depending on the specific enzyme involved .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzenesulfonyl chloride: Similar structure but lacks the fluorine atom.
3-Fluoro-4-methylbenzenesulfonyl chloride: Similar sulfonyl chloride group but different methylation pattern.
Properties
CAS No. |
88419-64-1 |
---|---|
Molecular Formula |
C9H10F2O2S |
Molecular Weight |
220.24 g/mol |
IUPAC Name |
3-fluoro-2,4,6-trimethylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C9H10F2O2S/c1-5-4-6(2)9(14(11,12)13)7(3)8(5)10/h4H,1-3H3 |
InChI Key |
DNLCKLLDNRKUNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1F)C)S(=O)(=O)F)C |
Origin of Product |
United States |
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